3-methoxy-N-(6-methylheptan-2-yl)benzamide
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Overview
Description
3-methoxy-N-(6-methylheptan-2-yl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide core substituted with a 1,5-dimethylhexyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(6-methylheptan-2-yl)benzamide typically involves the following steps:
Preparation of 3-methoxybenzoic acid: This can be synthesized from 3-methoxybenzaldehyde through oxidation.
Formation of 3-methoxybenzoyl chloride: The 3-methoxybenzoic acid is then converted to its acyl chloride using reagents such as thionyl chloride (SOCl₂).
Amidation Reaction: The 3-methoxybenzoyl chloride is reacted with 1,5-dimethylhexylamine in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(6-methylheptan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-hydroxybenzamide or 3-carboxybenzamide.
Reduction: N-(1,5-dimethylhexyl)-3-methoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-methoxy-N-(6-methylheptan-2-yl)benzamide is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions, helping to elucidate the binding mechanisms of various biological targets.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds with analgesic, anti-inflammatory, or antimicrobial properties.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(6-methylheptan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and dimethylhexyl groups can influence the compound’s lipophilicity and binding affinity, affecting its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
N-(1,5-dimethylhexyl)-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(1,5-dimethylhexyl)-3-chlorobenzamide: Contains a chlorine atom instead of a methoxy group.
N-(1,5-dimethylhexyl)-3-nitrobenzamide: Features a nitro group in place of the methoxy group.
Uniqueness
3-methoxy-N-(6-methylheptan-2-yl)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H25NO2 |
---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
3-methoxy-N-(6-methylheptan-2-yl)benzamide |
InChI |
InChI=1S/C16H25NO2/c1-12(2)7-5-8-13(3)17-16(18)14-9-6-10-15(11-14)19-4/h6,9-13H,5,7-8H2,1-4H3,(H,17,18) |
InChI Key |
KSORRBJGVNOIRB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)OC |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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